Tazobactam Sodium Salt-13C2,15N1
Description
Properties
Molecular Formula |
C₈¹³C₂H₁₁N₃¹⁵NNaO₅S |
|---|---|
Molecular Weight |
325.25 |
Synonyms |
(2S,3S,5R)-3-Methyl-7-oxo-3-(1H-1,2,3-triazol-1-ylmethyl)-4-thia-1-azabicyclo[3.2.0]_x000B_heptane-2-carboxylic Acid 4,4-dioxide Sodium Salt-13C2,15N1; YTR-830-13C2,15N1; CL-307579-13C2,15N1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₈¹³C₂H₁₁N₃¹⁵NNaO₅S
- Molecular Weight : 325.25 g/mol
- Purity : ≥98%
- Storage : 2–8°C, protected from light and air .
Comparison with Structurally Related Compounds
Tazobactam Sodium Salt (Unlabeled)
The unlabeled parent compound shares identical pharmacological activity but lacks isotopic enrichment. Differences include:
Research Significance : The isotopic labels in Tazobactam-¹³C₂,¹⁵N₁ facilitate mass spectrometry-based quantification in biological matrices, enhancing precision in drug metabolism studies .
[¹³C₂,¹⁵N₃]-Tazobactam Sodium Salt
Another isotopologue with additional nitrogen labeling:
Functional Distinction : The [¹³C₂,¹⁵N₃] variant allows for more comprehensive tracing of nitrogen-containing metabolic pathways, particularly in studies investigating the triazolylmethyl group’s fate .
3-Azido-3-methyl-8-oxo-5,5-dioxide-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic Acid Diphenylmethyl Ester-¹⁵N
A synthetic intermediate/impurity in Tazobactam production:
| Parameter | Tazobactam Sodium Salt-¹³C₂,¹⁵N₁ | Diphenylmethyl Ester-¹⁵N |
|---|---|---|
| Role | Final labeled product | Synthesis intermediate/impurity |
| Key Functional Groups | Sodium carboxylate, triazolylmethyl | Azido, diphenylmethyl ester |
| Applications | Research tracer | Synthetic chemistry optimization |
Research Context : This intermediate’s characterization is critical for ensuring the purity of Tazobactam-¹³C₂,¹⁵N₁ during large-scale synthesis .
Mezlocillin Sodium
A β-lactam antibiotic (unrelated to β-lactamase inhibitors):
Synergy : Tazobactam-¹³C₂,¹⁵N₁ is co-administered with antibiotics like Mezlocillin to restore efficacy against β-lactamase-producing pathogens .
Preparation Methods
Use of Potassium Azide-15N
Potassium Azide-15N (KN215N, CAS 58524-53-1) serves as a critical intermediate for introducing the 15N isotope into the triazole ring of tazobactam. This labeled precursor is reacted with 6α-bromopenicillanic acid derivatives under controlled conditions to form the triazole moiety.
Key Steps:
-
Condensation : 6α-Bromopenicillanic acid-13C2 (CAS 87579-78-0) reacts with Potassium Azide-15N in dimethylformamide (DMF) at 80–90°C.
-
Cyclization : The intermediate undergoes [3+2] cycloaddition with acetylene gas in ethyl acetate at 15 kg/cm² pressure.
Table 1: Reaction Conditions for Isotopic Precursor Incorporation
| Parameter | Value | Source |
|---|---|---|
| Temperature | 80–90°C | |
| Pressure (Cycloaddition) | 15 kg/cm² | |
| Solvent | Ethyl acetate/DMF | |
| Yield | 40–45% |
Multi-Step Synthesis from Labeled Intermediates
Synthesis of 6α-Bromopenicillanic Acid-13C2
This intermediate (CAS 87579-78-0) is synthesized via bromination of penicillanic acid-13C2 using N-bromosuccinimide (NBS) in dichloromethane. The labeled carbon atoms are introduced at the C2 and C3 positions of the penam core.
Table 2: Bromination Reaction Parameters
Triazole Ring Formation with 15N-Labeled Azide
The triazole ring is constructed using [13C2,15N3]-labeled sodium azide. This step ensures isotopic enrichment at the N1, N2, and N3 positions of the triazole group.
Table 3: Triazole Synthesis Conditions
| Parameter | Value | Source |
|---|---|---|
| Isotopic enrichment | 99% 13C, 98% 15N | |
| Reaction time | 4–6 hours | |
| Purification | Aqueous acetone crystallization |
Final Salt Formation and Lyophilization
Sodium Salt Preparation
The free acid form of labeled tazobactam is converted to its sodium salt using sodium bicarbonate or sodium hydroxide under pH-controlled conditions (6.0–6.5).
Key Steps:
-
Dissolution : Tazobactam acid-13C2,15N1 is dissolved in chilled water (6–15°C).
-
Neutralization : 15% sodium bicarbonate solution is added dropwise to maintain pH ≤7.0.
-
Lyophilization : The solution is freeze-dried at −45°C (pre-freeze) and gradually warmed to 50°C under vacuum.
Table 4: Lyophilization Parameters
| Stage | Temperature | Duration | Vacuum Pressure | Source |
|---|---|---|---|---|
| Pre-freeze | −45°C | 2–3 hrs | N/A | |
| Primary drying | 0–5°C | 6 hrs | <10 Pa | |
| Secondary drying | 50°C | 5–7 hrs | <10 Pa |
Quality Control and Analytical Validation
HPLC-UV Analysis
A validated HPLC method is used to assess purity and isotopic enrichment. The mobile phase consists of acetonitrile/water (0.1% trifluoroacetic acid) with a C18 column and UV detection at 218 nm.
Table 5: HPLC Method Performance
Stability Testing
The final product exhibits ≥1-year stability when stored at 2–8°C in light-protected containers.
Comparative Analysis of Synthetic Routes
Table 6: Advantages and Limitations of Methods
Industrial-Scale Production Insights
Patents (e.g., CN102382123A, CN105616415A) highlight the use of freeze-drying to enhance product stability. Citric acid is added during salt formation to inhibit decomposition .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing isotopically labeled Tazobactam Sodium Salt-13C2,15N1 with high isotopic purity?
- Methodological Answer : Synthesis requires precise control of isotopic precursors (e.g., 15N-labeled intermediates) and minimization of unlabeled contaminants. For example, impurities like 3-Azido-3-methyl-8-oxo-5,5-dioxide-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic Acid Diphenylmethyl Ester-15N can arise during the reaction, necessitating purification via reverse-phase HPLC coupled with mass spectrometry (MS) to verify isotopic enrichment (≥99% 13C, ≥98% 15N) .
Q. How can researchers validate the stability of this compound in biological matrices during pharmacokinetic studies?
- Methodological Answer : Stability assays should include incubation in plasma/serum at physiological pH (7.4) and 37°C, followed by LC-MS/MS analysis. Degradation products (e.g., hydrolyzed β-lactam rings) must be quantified against a stable isotopically labeled internal standard to correct for matrix effects .
Q. What analytical techniques are recommended for distinguishing this compound from its non-labeled counterpart in complex mixtures?
- Methodological Answer : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is critical. The isotopic signature (e.g., +3 Da shift due to 13C2 and 15N1) allows clear differentiation. Pairing with tandem MS (MS/MS) confirms fragmentation patterns unique to the labeled compound .
Advanced Research Questions
Q. How can isotopic labeling resolve contradictions in metabolic pathway studies of Tazobactam Sodium Salt?
- Methodological Answer : Conflicting data on metabolite identification (e.g., oxidative vs. hydrolytic pathways) can be addressed using 13C/15N-labeled Tazobactam. Isotope tracing via HRMS identifies metabolite origins, distinguishing host vs. microbial contributions in in vivo models. For example, 15N-labeled triazole fragments confirm enzymatic cleavage sites .
Q. What experimental designs mitigate batch-to-batch variability in isotopically labeled Tazobactam for sensitive bioassays?
- Methodological Answer : Request vendor-provided certificates of analysis (CoA) detailing isotopic purity, residual solvents, and salt content. For cell-based assays, perform pre-experiment solubility testing in PBS or culture media and adjust concentrations using peptide content analysis to normalize batch differences .
Q. How can researchers optimize LC-MS parameters to detect low-abundance this compound in tissue homogenates?
- Methodological Answer : Use a hydrophilic interaction liquid chromatography (HILIC) column to retain polar metabolites. Optimize ionization conditions (e.g., 0.1% formic acid in mobile phase) and employ dynamic multiple reaction monitoring (dMRM) for enhanced sensitivity. Validate with spike-recovery experiments in target tissues (e.g., kidney, liver) .
Q. What strategies address spectral overlap between this compound and endogenous compounds in untargeted metabolomics?
- Methodological Answer : Combine isotopic labeling with ion mobility spectrometry (IMS) to separate co-eluting isomers. For example, collision cross-section (CCS) values derived from IMS-MS differentiate labeled Tazobactam from endogenous thiol-containing compounds .
Data Reporting and Reproducibility
Q. What metadata is critical for publishing studies involving this compound?
- Methodological Answer : Report isotopic enrichment levels, synthesis protocols (e.g., CAS 59798-30-0 for reference), and analytical conditions (column type, MS settings). Include raw data for key fragments (e.g., m/z 322.1 → 181.0 for quantification) to ensure reproducibility .
Q. How should researchers handle discrepancies between theoretical and observed isotopic distributions in MS data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
